1-Cyclopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2. It is characterized by a cyclopropyl group attached to a pyrazole ring, which in turn is bonded to a carboxylic acid group.
Mechanism of Action
Target of Action
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is an organic compound of the pyrazole family . . It’s often used as an important intermediate in the synthesis of various drugs and agrochemicals .
Biochemical Pathways
As an intermediate in the synthesis of various drugs and agrochemicals, it may influence a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
It’s predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.08 , which could influence its bioavailability and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, followed by oxidation . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or palladium, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce new substituents to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine or DMSO under oxygen can be used as oxidizing agents.
Reduction: Common reducing agents include hydrazine and sodium borohydride.
Substitution: Palladium-catalyzed coupling reactions with aryl halides are frequently employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use as a corrosion inhibitor.
1-Phenylpyrazole: Commonly used in the synthesis of pharmaceuticals.
3-Aminopyrazole: Utilized in the preparation of condensed heterocyclic systems.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
1-cyclopropylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQMSGVEUQXVNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403333-94-7 | |
Record name | 1-cyclopropyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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